2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one

Ligand efficiency Physicochemical property Drug-likeness

The compound 2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one (CAS 2034544-54-0) is a heterocyclic small molecule (C15H14N4O2, MW 282.30 g/mol) that fuses a 1,2-benzoxazole (benzo[d]isoxazole) moiety with a 6,7-dihydropyrazolo[1,5-a]pyrazine core via an ethanone linker. It is cataloged under PubChem CID 121018697 and ChEMBL ID CHEMBL4987789.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 2034544-54-0
Cat. No. B2510537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one
CAS2034544-54-0
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1CN2C(=CC=N2)CN1C(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C15H14N4O2/c20-15(18-7-8-19-11(10-18)5-6-16-19)9-13-12-3-1-2-4-14(12)21-17-13/h1-6H,7-10H2
InChIKeyBLJKZPDOOLMPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(1,2-Benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one (CAS 2034544-54-0): Core Identity and Procurement Baseline


The compound 2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one (CAS 2034544-54-0) is a heterocyclic small molecule (C15H14N4O2, MW 282.30 g/mol) that fuses a 1,2-benzoxazole (benzo[d]isoxazole) moiety with a 6,7-dihydropyrazolo[1,5-a]pyrazine core via an ethanone linker [1]. It is cataloged under PubChem CID 121018697 and ChEMBL ID CHEMBL4987789 [1]. The compound belongs to a class of substituted pyrazolo[1,5-a]pyrazines that have been broadly claimed as kinase inhibitors, including RET, JAK, and BTK targets [2][3][4]. Its computed physicochemical profile indicates moderate lipophilicity (XLogP3 = 0.7), zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds, suggesting a relatively rigid, low-molecular-weight scaffold amenable to further optimization [1].

Why Generic Pyrazolo[1,5-a]Pyrazine Derivatives Cannot Substitute for CAS 2034544-54-0 in Targeted Research


Within the pyrazolo[1,5-a]pyrazine chemical space, simple interchange of the N-acyl substituent is not pharmacologically neutral. The 1,2-benzoxazole (benzo[d]isoxazole) group present in CAS 2034544-54-0 introduces a specific hydrogen-bond acceptor topology, electron distribution, and steric footprint that fundamentally differs from analogs bearing thiophene, pyrazole, naphthalene, or benzoxazolone moieties [1]. In structurally related BTK inhibitor series, minor modifications to the heteroaryl substituent have been shown to shift IC50 values by over 5-fold, demonstrating that the aryl/heteroaryl group is a critical potency determinant [2]. Consequently, substituting CAS 2034544-54-0 with a close analog lacking the benzoxazole ring carries a high risk of altered target engagement, selectivity profile, and downstream biological readout.

Quantitative Differentiation Evidence for 2-(1,2-Benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one Versus Key Analogs


Ligand Efficiency and Physicochemical Differentiation vs. Higher-Molecular-Weight Benzoxazocine Analogs

CAS 2034544-54-0 (C15H14N4O2, MW 282.30) offers a substantially lower molecular weight and reduced complexity compared to the benzoxazocine-containing analog 1-[2-(10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine-5-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl]ethan-1-one (C20H24N4O4, MW 384.43) [1][2]. The target compound has a lower calculated logP (XLogP3 = 0.7) and fewer rotatable bonds (2 vs. 3 for the benzoxazocine analog), indicating superior ligand efficiency metrics and a more favorable starting point for hit-to-lead optimization when oral bioavailability is a consideration [1].

Ligand efficiency Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Topology Differentiation vs. Benzoxazolone Analog

The benzoxazole (benzo[d]isoxazole) N-acyl substituent in CAS 2034544-54-0 presents a distinct hydrogen-bond acceptor (HBA) arrangement compared to the benzoxazolone analog 3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one (CAS 2034545-38-3) . The benzoxazole ring offers an endocyclic oxygen and nitrogen HBA pair without an additional carbonyl, whereas the benzoxazolone introduces a second carbonyl oxygen. In published kinase inhibitor series, the number and geometry of HBA groups in this region have been shown to modulate hinge-binding interactions and selectivity across the kinome [1].

Kinase inhibitor Binding mode Structure-activity relationship

Predicted Kinase Selectivity Divergence vs. Thiophene and Pyrazole Analogs

Within the BTK inhibitor patent literature, pyrazolo[1,5-a]pyrazine compounds with different aryl substituents exhibit significant potency shifts. Example 156 (containing a substituted pyrazolo[1,5-a]pyrazine with a complex chiral ether) shows IC50 = 1 nM against BTK, while Example 236, a structurally related congener, shows IC50 = 5.5 nM [1]. Although CAS 2034544-54-0 itself is not explicitly listed in this patent, the 1,2-benzoxazole substituent is structurally distinct from the thiophene analog 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone (CAS 2034264-89-4) and the pyrazole analog 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034264-88-3) . By class-level extrapolation, the benzoxazole group is expected to confer a distinct potency and selectivity fingerprint.

BTK inhibitor Kinase selectivity Chemical probe

Rotatable Bond Constraint and Conformational Pre-organization Advantage

CAS 2034544-54-0 contains only 2 rotatable bonds, compared to 3–5 rotatable bonds in analogs bearing larger substituents such as the naphthalene derivative 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone (CAS 2034400-13-8) [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved oral bioavailability probability. In fragment-based drug design, compounds with ≤3 rotatable bonds are preferred starting points, placing CAS 2034544-54-0 in an advantageous position relative to more flexible analogs [1].

Conformational restriction Entropic penalty Fragment-based drug design

Highest-Confidence Application Scenarios for 2-(1,2-Benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one Based on Available Evidence


Kinase Inhibitor Hit Identification and Fragment-Based Screening

Given its low molecular weight (282.30 Da), moderate lipophilicity (XLogP3 = 0.7), and only 2 rotatable bonds, CAS 2034544-54-0 is well-suited as a fragment-like starting point for kinase inhibitor discovery, particularly against BTK, RET, or JAK family kinases [1]. Its benzoxazole moiety offers a unique hydrogen-bond acceptor topology distinct from common fragment libraries, potentially identifying novel hinge-binding motifs in biochemical or biophysical screens [2].

Chemical Probe Development for Target Validation Studies

The 1,2-benzoxazole substituent is underrepresented in commercial kinase inhibitor collections. CAS 2034544-54-0 can serve as a scaffold for developing chemical probes to interrogate the role of specific kinases (e.g., BTK, RET) in disease models, provided that follow-up structure-activity relationship (SAR) studies establish its potency and selectivity profile [1]. Procurement of this specific compound, rather than a generic pyrazolo[1,5-a]pyrazine analog, is critical to ensure the benzoxazole-mediated interaction is preserved during SAR exploration [2].

Comparative Selectivity Profiling Against Kinase Panels

By procuring CAS 2034544-54-0 alongside its thiophene, pyrazole, and benzoxazolone analogs, research groups can generate head-to-head selectivity data across a panel of recombinant kinases. This comparative dataset is essential for understanding how the benzoxazole moiety influences kinome-wide selectivity, a prerequisite for advancing any compound from this series into lead optimization [1]. The patent literature on pyrazolo[1,5-a]pyrazines demonstrates that small changes in the N-acyl substituent can significantly shift potency, underscoring the value of systematic comparator studies [2].

Scaffold-Hopping and Medicinal Chemistry Optimization Programs

The compound's rigid, low-molecular-weight framework makes it an attractive starting point for scaffold-hopping exercises aimed at identifying novel kinase inhibitor chemotypes. Its benzoxazole moiety can be systematically varied (e.g., halogenation, methylation, ring expansion) while maintaining the pyrazolo[1,5-a]pyrazine core, allowing medicinal chemists to explore structure-property relationships efficiently [1]. The physicochemical profile (MW <300, XLogP3 <1) further supports oral bioavailability optimization efforts.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.